molecular formula C11H11N5O3 B5314453 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide

Cat. No. B5314453
M. Wt: 261.24 g/mol
InChI Key: CZEHKIUGPXTYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as MNPA and has been synthesized through various methods, which will be discussed in The mechanism of action of MNPA, its biochemical and physiological effects, and advantages and limitations for lab experiments will also be explored. Furthermore, future directions for MNPA research will be discussed.

Mechanism of Action

The mechanism of action of MNPA is not fully understood, but studies have suggested that it inhibits the activity of COX-2 by binding to its active site. MNPA also inhibits the production of prostaglandins and cytokines by inhibiting the activity of various enzymes involved in their synthesis. Furthermore, MNPA induces apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
MNPA has been shown to have anti-inflammatory effects by reducing the production of prostaglandins and cytokines. Additionally, MNPA has been shown to selectively inhibit COX-2, which is an enzyme involved in inflammation and pain. MNPA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice models.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments, including its high selectivity for COX-2, its anti-inflammatory effects, and its potential anticancer properties. However, MNPA also has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for MNPA research, including its potential use as a treatment for inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. MNPA could also be further studied as a potential anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, MNPA could be modified to improve its solubility and reduce its toxicity, making it more suitable for clinical use.
In conclusion, MNPA is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. The synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MNPA research have been discussed in this paper. MNPA has shown promising results in various studies and has the potential to be further developed as a therapeutic agent.

Synthesis Methods

MNPA can be synthesized through various methods, including the reaction of 2-acetylpyridine with 5-methyl-3-nitro-1H-pyrazole in the presence of an acid catalyst. Another method involves the reaction of 2-chloro-N-(pyridin-2-yl)acetamide with 5-methyl-3-nitro-1H-pyrazole in the presence of a base catalyst. Both methods have been reported in scientific literature, and the yields of MNPA obtained were satisfactory.

Scientific Research Applications

MNPA has been studied in various research applications, including as a potential anti-inflammatory agent, a selective COX-2 inhibitor, and a potential anticancer agent. Studies have shown that MNPA has anti-inflammatory effects by inhibiting the production of prostaglandins and cytokines. Additionally, MNPA has been shown to selectively inhibit COX-2, which is an enzyme involved in inflammation and pain. MNPA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice models.

properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c1-8-6-10(16(18)19)14-15(8)7-11(17)13-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEHKIUGPXTYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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